1,4-Piperazinediacetonitrile
Overview
Description
1,4-Piperazinediacetonitrile is an organic compound with the molecular formula C8H12N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of two nitrile groups attached to the piperazine ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Piperazine derivatives have been investigated as potential permeation enhancers in isolated rat intestinal tissue mucosae .
Mode of Action
Some piperazine derivatives have been found to decrease mitochondrial membrane potential and increase plasma membrane potential in caco-2 cells .
Pharmacokinetics
The molecular weight of 1,4-piperazinediacetonitrile is 16421 , which could potentially influence its bioavailability.
Result of Action
Related piperazine derivatives have been found to affect mitochondrial and plasma membrane potentials .
Biochemical Analysis
Biochemical Properties
1,4-Piperazinediacetonitrile is used in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles
Cellular Effects
Related piperazine compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles , which suggests it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. It is generally understood that the effects of chemical compounds can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
It is known that piperazine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinediacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with acrylonitrile under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + 2 \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic addition of the nitrile groups to the piperazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1,4-Piperazinediacetic acid.
Reduction: 1,4-Piperazinediamine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-Piperazinediacetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of drugs with potential therapeutic effects.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with a similar structure but without nitrile groups.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with similar nitrogen atoms in the ring.
1,4-Bis(cyanomethyl)piperazine: A compound with two cyanomethyl groups attached to the piperazine ring.
Uniqueness
1,4-Piperazinediacetonitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance .
Properties
IUPAC Name |
2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYWDOCHPHBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293042 | |
Record name | 1,4-Piperazinediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-99-4 | |
Record name | 1,4-Piperazinediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 86964 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Piperazinediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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